Methyl retinoate

Descripción general

Descripción

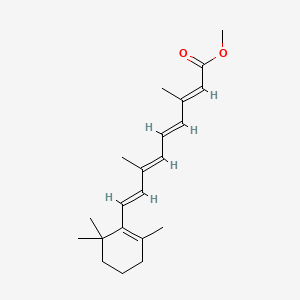

Methyl retinoate is a derivative of retinoic acid, which belongs to the family of retinoids. Retinoids are compounds that are chemically related to vitamin A and are known for their significant roles in biological processes such as vision, cell growth, and differentiation. This compound is specifically the methyl ester of retinoic acid and is characterized by its molecular formula C₂₁H₃₀O₂ .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl retinoate can be synthesized through the esterification of retinoic acid. One common method involves refluxing retinoic acid in an ethyl acetate solution with anhydrous potassium carbonate and methyl iodide for about two hours. The reaction mixture is then cooled, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Methyl retinoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form methyl 4-oxoretinoate using manganese dioxide.

Reduction: It can be reduced to form retinol derivatives.

Common Reagents and Conditions:

Oxidation: Manganese dioxide is commonly used as an oxidizing agent.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Diethylaminosulfur trifluoride (DAST) is used for introducing fluorine atoms.

Major Products Formed:

Oxidation: Methyl 4-oxoretinoate.

Reduction: Retinol derivatives.

Substitution: Difluoro analogs of this compound.

Aplicaciones Científicas De Investigación

Methyl retinoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various retinoid analogs.

Biology: this compound is studied for its role in cell differentiation and growth.

Medicine: It is investigated for its potential in treating skin conditions and certain types of cancer due to its ability to regulate gene expression.

Industry: this compound is used in the formulation of skincare products, particularly for its anti-aging properties

Mecanismo De Acción

Methyl retinoate exerts its effects by binding to nuclear retinoic acid receptors (RARs), which are ligand-inducible transcription factors. Upon binding, these receptors regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis. The activation of RARs leads to the modulation of various signaling pathways, contributing to the compound’s biological effects .

Comparación Con Compuestos Similares

Methyl retinoate is compared with other retinoids such as:

Retinol (Vitamin A): Retinol is less potent and requires conversion to retinoic acid to exert its effects.

Retinoic Acid: Retinoic acid is more potent and directly interacts with RARs.

Retinyl Palmitate: This compound is a storage form of retinol and is less active until converted to retinoic acid.

Hydroxypinacolone Retinoate: This retinoid is known for its stability and efficacy in anti-aging treatments

This compound is unique due to its specific ester form, which can offer different pharmacokinetic properties and stability compared to other retinoids.

Actividad Biológica

Methyl retinoate, a derivative of retinoic acid, has garnered significant attention in the field of biological research due to its potential therapeutic applications and effects on various biological processes. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an ester of retinoic acid, characterized by its ability to interact with retinoid receptors in the body. Its chemical structure allows it to mimic the effects of vitamin A, influencing cellular differentiation, proliferation, and apoptosis.

1. Growth and Development

Research has shown that this compound plays a crucial role in growth and development. In studies involving rats fed a vitamin A-free diet supplemented with this compound, it was observed that this compound permitted growth but did not maintain overall health. Specifically, male rats exhibited degenerative changes in testes when supplemented solely with this compound during a vitamin A deficiency .

Table 1: Effects of this compound on Rat Growth

| Group | Diet | Supplement | Observations |

|---|---|---|---|

| I | Vitamin A-free | None | Weight loss, xerophthalmia |

| II | Vitamin A-free | This compound | Growth permitted, poor health |

| III | Vitamin A-rich | None | Normal growth and health |

2. Reproductive Health

This compound has been implicated in reproductive health studies. In female rats maintained on a vitamin A-free diet supplemented with this compound during pregnancy, adverse effects were noted including fetal resorption and failure to deliver litters . Furthermore, male rats receiving this compound showed normal spermatogenesis under certain conditions but displayed reproductive failures when combined with other dietary deficiencies .

Case Study: Reproductive Outcomes in Rats

- Study Design : Female rats were mated after being fed a diet supplemented with this compound.

- Findings : High rates of fetal resorption were observed compared to controls fed a vitamin-rich diet.

3. Vision and Retinal Health

The impact of this compound on vision has also been studied extensively. In experiments with domestic fowl, birds supplemented with this compound showed progressive visual impairment over time. After prolonged exposure (up to two years), signs of blindness were evident; however, restoration of vision was possible upon administration of retinyl acetate .

Table 2: Visual Impairment in Domestic Fowl

| Duration (Days) | Supplement | Visual Impairment Observed |

|---|---|---|

| 80 | This compound | Abnormal pupil dilation |

| 200 | This compound | Signs of blindness |

This compound exerts its biological effects through several mechanisms:

- Retinoid Receptor Activation : It binds to nuclear receptors (RARs and RXRs), influencing gene expression related to cell growth and differentiation.

- Antioxidant Properties : Exhibits properties that may protect cells from oxidative stress.

- Regulation of Apoptosis : Influences apoptotic pathways in various cell types, including cancer cells.

Clinical Implications

The biological activity of this compound extends into potential clinical applications:

- Cancer Treatment : Retinoids, including this compound, have been explored for their role in cancer therapy due to their ability to induce differentiation in malignant cells .

- Skin Disorders : Topical formulations containing this compound are investigated for treating skin conditions like acne and psoriasis due to their keratolytic properties.

Propiedades

IUPAC Name |

methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-DXYSAURFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316812 | |

| Record name | Methyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339-16-2 | |

| Record name | Methyl retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS76I7L4S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.